molecular formula C13H17NO3 B1469297 1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid CAS No. 1407457-49-1

1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid

Cat. No.: B1469297
CAS No.: 1407457-49-1
M. Wt: 235.28 g/mol
InChI Key: OHZHMQXPUHMSLN-UHFFFAOYSA-N
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Description

1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is notable for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the azetidine ring imparts unique reactivity and stability characteristics, making it a valuable compound for research and industrial applications.

Biochemical Analysis

Biochemical Properties

1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s azetidine ring is known for its ring strain, which contributes to its reactivity and interaction with biomolecules . For instance, it can act as a substrate or inhibitor for specific enzymes involved in metabolic pathways. The interactions between this compound and these biomolecules are primarily driven by its structural features, such as the presence of the ethoxyphenyl group and the carboxylic acid moiety .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades . Additionally, it can affect the expression of specific genes involved in cellular growth, differentiation, and apoptosis. These effects are mediated through its interactions with cellular receptors and transcription factors, highlighting its potential as a modulator of cellular function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function . For example, it can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The binding interactions are facilitated by the compound’s structural features, such as the azetidine ring and the ethoxyphenyl group. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific biochemical pathways and improvement in cellular function . At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through specific enzymatic reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways are crucial for understanding the compound’s overall biochemical effects and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, and it may accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as its solubility, binding affinity to cellular components, and interactions with transport proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its potential effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization. One common method includes the reaction of ethyl 4-ethoxybenzylamine with a suitable azetidine precursor under controlled conditions. The reaction conditions often involve the use of solvents like isopropanol and catalysts to facilitate the ring closure and subsequent functionalization .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are employed to optimize the production efficiency. The use of advanced purification methods, including crystallization and chromatography, ensures the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including antimicrobial and antiviral activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-[(4-Ethoxyphenyl)methyl]azetidine-3-carboxylic acid is unique due to the presence of the ethoxyphenyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-17-12-5-3-10(4-6-12)7-14-8-11(9-14)13(15)16/h3-6,11H,2,7-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZHMQXPUHMSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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